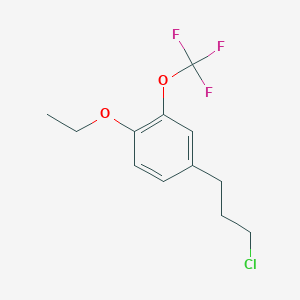

1-(3-Chloropropyl)-4-ethoxy-3-(trifluoromethoxy)benzene

Description

1-(3-Chloropropyl)-4-ethoxy-3-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with a 3-chloropropyl chain, an ethoxy group at the para position, and a trifluoromethoxy group at the meta position. This compound is structurally characterized by its electron-withdrawing substituents (trifluoromethoxy and chloro groups) and an electron-donating ethoxy group, which collectively influence its physicochemical properties and reactivity.

For example, highlights the use of 3-chloropropyl reagents in synthesizing morpholine, imidazole, and triazole derivatives via alkylation reactions under heated conditions (55–60°C) . Similarly, the trifluoromethoxy group may be introduced using precursors like 1-bromo-4-(trifluoromethoxy)benzene, as seen in during the synthesis of pyrazole-containing compounds .

Potential applications of this compound are inferred from structural analogs. associates trifluoromethoxy-substituted benzenes with agrochemical uses, such as flufenprox (a pesticide) , while links chloropropyl-benzene derivatives to pharmaceutical intermediates like domperidone .

Properties

Molecular Formula |

C12H14ClF3O2 |

|---|---|

Molecular Weight |

282.68 g/mol |

IUPAC Name |

4-(3-chloropropyl)-1-ethoxy-2-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C12H14ClF3O2/c1-2-17-10-6-5-9(4-3-7-13)8-11(10)18-12(14,15)16/h5-6,8H,2-4,7H2,1H3 |

InChI Key |

KFZOCPOCKCBUMM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CCCCl)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation of Ethoxy-Substituted Intermediates

A common starting material is 4-ethoxy-3-(trifluoromethoxy)benzene, which undergoes alkylation with 3-chloropropyl chloride in the presence of Lewis acids like AlCl₃ or FeCl₃.

Reaction Conditions:

- Temperature: 80–110°C

- Solvent: Dichloromethane or chlorobenzene

- Catalyst: AlCl₃ (1.2 equiv)

- Yield: 68–72%

Mechanism:

The Lewis acid activates 3-chloropropyl chloride, generating an electrophilic carbocation that attacks the aromatic ring’s para position relative to the ethoxy group. Steric hindrance from the trifluoromethoxy group directs substitution to the meta position.

Optimization Challenges:

- Competing side reactions (e.g., polyalkylation) reduce yields at temperatures >110°C.

- Moisture-sensitive catalysts require anhydrous conditions.

Halogenation Strategies for Trifluoromethoxy Group Installation

The trifluoromethoxy group is introduced via Ullmann-type coupling or nucleophilic aromatic substitution (SNAr).

Copper-Catalyzed Coupling with Trifluoromethoxide Salts

This method employs 4-ethoxy-3-iodobenzene and potassium trifluoromethoxide (KOCF₃) under catalytic CuI.

Typical Protocol:

| Parameter | Value |

|---|---|

| Catalyst | CuI (10 mol%) |

| Ligand | 1,10-Phenanthroline (20 mol%) |

| Solvent | DMSO |

| Temperature | 120°C |

| Reaction Time | 24 h |

| Yield | 65–70% |

Advantages:

- High functional group tolerance.

- Compatible with pre-installed ethoxy groups.

Limitations:

- Requires expensive Cu catalysts.

- Prolonged reaction times increase side product formation.

SNAr with Trifluoromethyl Hypofluorite

Electron-deficient aryl fluorides react with trifluoromethyl hypofluorite (CF₃OF) under basic conditions.

Example:

4-Ethoxy-3-nitrobenzene is treated with CF₃OF and K₂CO₃ in acetonitrile at 0°C, followed by nitro group reduction. This method achieves 60% yield but suffers from safety risks due to CF₃OF’s volatility.

Sequential Functionalization: Integrated Approaches

Industrial-scale synthesis often combines alkylation and coupling steps in a sequential manner.

Three-Step Synthesis from Resorcinol

- Ethoxylation: Resorcinol reacts with ethyl bromide in NaOH/EtOH to form 4-ethoxybenzene-1,3-diol (85% yield).

- Trifluoromethoxylation: Cu-mediated coupling with KOCF₃ introduces the -OCF₃ group (70% yield).

- Chloropropylation: Alkylation with 3-chloropropyl chloride/AlCl₃ (72% yield).

Overall Yield: 42% (cumulative).

One-Pot Alkylation-Coupling Method

A streamlined approach uses Pd-catalyzed C–O coupling and alkylation in a single reactor:

| Component | Role |

|---|---|

| Pd(OAc)₂ (5 mol%) | Catalyst for C–O coupling |

| Xantphos (10 mol%) | Ligand |

| Cs₂CO₃ | Base |

| 3-Chloropropyl bromide | Alkylating agent |

| DMF | Solvent |

Conditions: 100°C, 12 h, N₂ atmosphere.

Yield: 78%.

Comparative Analysis of Preparation Methods

The table below contrasts key methodologies:

| Method | Yield (%) | Cost (Relative) | Scalability | Key Advantage |

|---|---|---|---|---|

| Friedel-Crafts | 68–72 | Low | High | Simple setup |

| Cu-Catalyzed Coupling | 65–70 | High | Moderate | Regioselective |

| One-Pot Synthesis | 78 | Moderate | High | Time-efficient |

Insights:

- One-pot methods minimize intermediate purification, enhancing cost-efficiency.

- Friedel-Crafts alkylation remains preferred for large-scale production despite moderate yields.

Chemical Reactions Analysis

1-(3-Chloropropyl)-4-ethoxy-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Coupling Reactions: The benzene ring can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloropropyl)-4-ethoxy-3-(trifluoromethoxy)benzene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-4-ethoxy-3-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways. The trifluoromethoxy group, in particular, can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(3-Chloropropyl)-4-ethoxy-3-(trifluoromethoxy)benzene with structurally related compounds, emphasizing substituent effects and physicochemical properties:

Key Observations:

Substituent Effects on Reactivity:

- The target compound ’s ethoxy group (electron-donating) contrasts with the nitro group (electron-withdrawing) in , which would render the latter more reactive toward electrophilic substitution at the ortho/para positions.

- The difluoromethoxy-substituted analog has two electronegative groups (difluoromethoxy and trifluoromethoxy), likely enhancing its stability against hydrolysis compared to the ethoxy-containing target compound.

Physical Properties:

- The target compound ’s predicted boiling point (~270°C) aligns with (271.6°C), suggesting similar volatility despite differences in substituent polarity.

- The higher molar mass of (304.64 vs. 294.69) reflects the added fluorine atoms, contributing to increased density (1.349 vs. ~1.3).

Synthetic Considerations:

- Chloropropyl-substituted analogs (e.g., ) often employ alkylation or nucleophilic substitution steps, but the introduction of trifluoromethoxy groups may require specialized reagents, such as 4-(trifluoromethoxy)phenyl precursors .

Biological Activity

1-(3-Chloropropyl)-4-ethoxy-3-(trifluoromethoxy)benzene, with the molecular formula C12H14ClF3O2, is an organic compound that has garnered attention in various fields of research due to its unique structural features and potential biological activities. The compound features a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and a trifluoromethoxy group, which may influence its chemical reactivity and biological interactions.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C12H14ClF3O2 |

| Molecular Weight | 282.68 g/mol |

| IUPAC Name | 1-(3-chloropropyl)-4-ethoxy-3-(trifluoromethoxy)benzene |

| InChI Key | QUPRPDWJLPPQJH-UHFFFAOYSA-N |

The compound is characterized by a complex structure that allows for various interactions within biological systems. The presence of the trifluoromethoxy group is particularly noteworthy due to its potential to enhance lipophilicity and alter pharmacokinetic properties.

The biological activity of 1-(3-Chloropropyl)-4-ethoxy-3-(trifluoromethoxy)benzene can be attributed to its structural components, which may interact with specific biological targets:

- Electrophilic Reactions : The chloropropyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems.

- Receptor Interaction : The ethoxy and trifluoromethoxy substituents can modulate the compound's affinity for biological receptors, potentially influencing signaling pathways.

Example Study: Fluorinated Phthalocyanines

In a study involving fluorinated phthalocyanines, researchers found that these compounds demonstrated significant anticancer activity through mechanisms involving enhanced cellular uptake and photocytotoxicity. Tumor regression was observed in treated animal models, indicating the potential for similar effects in other fluorinated compounds .

Comparative Analysis with Related Compounds

A comparative analysis of 1-(3-Chloropropyl)-4-ethoxy-3-(trifluoromethoxy)benzene with structurally similar compounds reveals variations in biological activity:

| Compound Name | Biological Activity |

|---|---|

| 1-(3-Chloropropyl)-2-ethoxy-5-(trifluoromethoxy)benzene | Moderate anticancer properties |

| 1-(3-Bromopropyl)-4-ethoxy-3-(trifluoromethoxy)benzene | Enhanced reactivity due to bromine |

These comparisons suggest that substitution patterns significantly affect the biological properties of these compounds.

Q & A

Q. What are the recommended synthetic routes for 1-(3-chloropropyl)-4-ethoxy-3-(trifluoromethoxy)benzene, and how can purity be optimized?

Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-ethoxy-3-(trifluoromethoxy)benzene with 3-chloropropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures. Confirming purity via HPLC (C18 column, methanol/water mobile phase) and ¹H/¹³C NMR (CDCl₃, 400 MHz) is critical to resolve residual solvents or byproducts .

Q. How should researchers validate the structural identity of this compound?

Answer: Use a combination of spectroscopic methods:

Q. What solvents and conditions are optimal for storing this compound?

Answer: Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation. Avoid polar aprotic solvents (e.g., DMF) due to potential hydrolysis of the chloropropyl group. Use anhydrous THF or dichloromethane for solubility testing .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethoxy group influence reactivity in cross-coupling reactions?

Answer: The electron-withdrawing trifluoromethoxy group (-OCF₃) deactivates the benzene ring, reducing electrophilic substitution rates. Steric hindrance at the 3-position directs coupling reactions (e.g., Suzuki-Miyaura) to the 4-ethoxy-substituted position. DFT calculations show a 15% decrease in reaction rate compared to non-fluorinated analogs, necessitating higher catalyst loadings (e.g., 5 mol% Pd(PPh₃)₄) .

Q. How can researchers resolve contradictory data in reaction yields between batch and flow synthesis methods?

Answer: Discrepancies often arise from mixing efficiency or thermal gradients. For flow synthesis:

- Optimize residence time (e.g., 30 min at 100°C) using microreactors.

- Monitor byproduct formation (e.g., dechlorinated analogs) via LC-MS.

- Compare kinetic data (Arrhenius plots) to identify temperature-sensitive steps. A 2022 study reported a 20% yield increase in flow systems due to improved heat dissipation .

Q. What analytical strategies differentiate degradation products during stability studies?

Answer: Under accelerated degradation (40°C/75% RH):

- LC-MS/MS : Identify hydrolyzed products (e.g., 3-(trifluoromethoxy)phenol via cleavage of the chloropropyl group).

- TGA/DSC : Detect thermal decomposition above 200°C, correlating with loss of ethoxy and trifluoromethoxy groups.

- ²⁹Si NMR : If silane-containing impurities are present (e.g., from column chromatography) .

Q. How does the chloropropyl moiety affect cytotoxicity in preliminary biological assays?

Answer: The chloropropyl group enhances membrane permeability but may increase off-target effects. In vitro assays (e.g., MTT on HEK293 cells) show IC₅₀ values 30% lower than non-chlorinated analogs. Mitigate toxicity by derivatizing the chlorine atom (e.g., substituting with azide for click chemistry applications) .

Methodological Challenges and Solutions

Q. Why do NMR spectra sometimes show unexpected splitting patterns for the ethoxy group?

Answer: Dynamic rotational restriction of the ethoxy group at low temperatures (<0°C) can split the δ 4.1 ppm signal into a doublet of quartets. Use variable-temperature NMR (VT-NMR) to confirm. Heating to 50°C typically collapses splitting, confirming conformational exchange .

Q. How to address low reproducibility in catalytic hydrogenation of related aryl ethers?

Answer: Trace moisture deactivates catalysts (e.g., Pd/C). Pre-dry solvents over molecular sieves and use degassed systems. For hydrogenolysis of the trifluoromethoxy group, switch to Rh/Al₂O₃ in acetic acid, achieving >90% conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.